molecular formula C22H30N4O3 B2682731 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396805-92-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2682731
CAS RN: 1396805-92-7
M. Wt: 398.507
InChI Key: YUFBNKFOGRNGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HPLC Method Validation for Renal Marker Determination

A study focused on the validation of an HPLC method for determining urinary and plasma levels of N1-methylnicotinamide (NMN), an endogenous marker of renal cationic transport and plasma flow. The method provides a non-invasive measure of kidney tubular secretory capacity and renal plasma flow, indicating its potential application in studying kidney function and possibly related compounds (Musfeld et al., 2001).

Polyamine Analogues in Cancer Research

Research on N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, has shown its role in inducing programmed cell death (PCD) in cancer cells. The study highlights the therapeutic potential of polyamine analogues in selectively targeting cancer cells without affecting normal cells, suggesting a direction for the development of similar compounds (Ha et al., 1997).

Crystal Packing and Molecular Interactions

Investigations into the crystal packing of isomeric compounds similar in structure to the compound reveal the importance of C–H⋯N, C–H⋯π, and π⋯π interactions. These findings can inform the design and synthesis of new compounds with desired physical and chemical properties (Lai et al., 2006).

Novel Synthetic Approaches

A study on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This demonstrates innovative synthetic routes that could be applied to the synthesis of related compounds, expanding the toolbox for chemical synthesis (Sañudo et al., 2006).

Antitumor Agent Mechanisms

Research into the mechanisms of selective cytotoxic activity by polyamine analogues offers insights into how these compounds can induce cell death in cancer cells. Understanding these mechanisms can guide the development of targeted therapies using similar compounds (Ha et al., 1997).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c27-20(24-13-6-17-4-2-1-3-5-17)21(28)25-16-18-9-14-26(15-10-18)22(29)19-7-11-23-12-8-19/h4,7-8,11-12,18H,1-3,5-6,9-10,13-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFBNKFOGRNGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

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